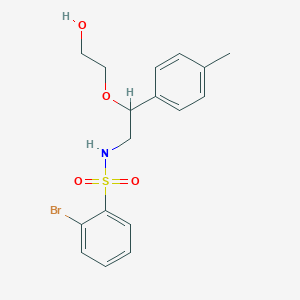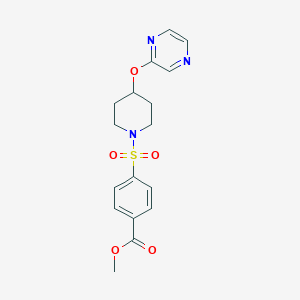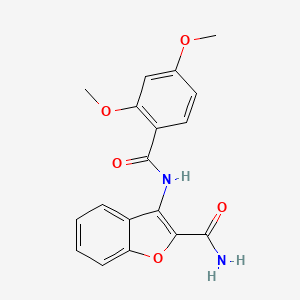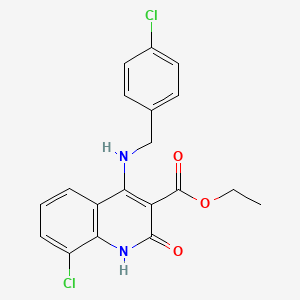![molecular formula C25H22N6O B2692907 6-(4-isopropylphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923680-71-1](/img/structure/B2692907.png)
6-(4-isopropylphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups and rings, including a chromeno ring and a tetrazolo ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the chromeno and tetrazolo rings. This could potentially be achieved through a series of reactions including condensation, cyclization, and possibly a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chromeno and tetrazolo rings would likely contribute to the compound’s aromaticity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the pyridine ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of polar functional groups, the compound’s size and shape, and its overall charge could all affect its properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Antimicrobial and Anticancer Properties
Research has shown that derivatives of chromeno[2,3-d]pyrimidine exhibit significant biological activities, including antimicrobial and anticancer effects. For instance, studies on the synthesis of nitrogen heterocycles have highlighted the potential of chromeno[2,3-d]pyrimidine derivatives in exhibiting high antimicrobial activity, warranting further investigation into their use as pharmaceutical agents (Rusnak et al., 2019). Similarly, derivatives synthesized for targeting various cancer cell lines have shown promising antiproliferative properties, indicating their potential application in cancer treatment (Galayev et al., 2015).
Green Synthesis Methods
The research also emphasizes the importance of green chemistry in synthesizing these compounds. A study detailed a green approach for synthesizing novel chromeno[2,3-d]pyrimidine derivatives, showcasing the use of environmentally friendly methods in pharmaceutical synthesis (Kumari et al., 2016).
Heterocyclic Chemistry Applications
Heterocyclic Compounds Synthesis
The chemical structure of "6-(4-isopropylphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine" suggests its utility in synthesizing a wide range of heterocyclic compounds. These compounds are crucial in medicinal chemistry due to their diverse pharmacological properties. Research on similar chromeno[2,3-d]pyrimidine derivatives has led to the development of new antimicrobials and potential anticancer drugs, indicating the vast potential of such compounds in drug development.
Catalyst-Free Synthesis
A novel catalyst-free synthesis approach for creating diversely substituted chromeno[2,3-d]pyrimidine derivatives underlines the advancement in synthesis techniques, which are both efficient and environmentally friendly (Brahmachari & Nayek, 2017). This methodology can potentially be applied to synthesize the compound , emphasizing the importance of innovative synthesis methods in modern pharmaceutical research.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-(4-propan-2-ylphenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O/c1-15(2)16-9-11-17(12-10-16)24-21-22(19-7-3-4-8-20(19)32-24)27-25-28-29-30-31(25)23(21)18-6-5-13-26-14-18/h3-15,23-24H,1-2H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKUNDDUCOLHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NN=NN5C3C6=CN=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylpropanamide](/img/structure/B2692824.png)
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2692825.png)
![3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2692828.png)


![Diethyl 2-[(2-{4-[(2-furylcarbonyl)oxy]phenyl}-4-pyrimidinyl)methylene]malonate](/img/structure/B2692832.png)



![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2692839.png)


![(E)-N,N-dimethyl-N'-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide](/img/structure/B2692846.png)
![4-butoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2692847.png)